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Compound of Interest

Compound Name: 5-Methyl-4-nitroquinoline 1-oxide

CAS No.: 14094-43-0

Cat. No.: B081819 Get Quote

Executive Summary
5-Methyl-4-nitroquinoline 1-oxide (5-Me-4NQO) is a derivative of the potent carcinogen 4-

nitroquinoline 1-oxide (4NQO). While 4NQO is a planar molecule that intercalates effectively

into DNA, the introduction of a methyl group at the 5-position creates a specific peri-interaction

with the 4-nitro group. This steric clash forces the nitro group out of the aromatic plane, altering

the molecule's electronic structure, dipole moment, and biological reactivity. This guide details

the synthesis, spectroscopic signature, and conformational analysis of 5-Me-4NQO, serving as

a benchmark for Structure-Activity Relationship (SAR) studies.

Synthetic Pathway & Mechanism
The synthesis of 5-Me-4NQO requires a two-step functionalization of the quinoline scaffold: N-

oxidation followed by electrophilic aromatic substitution (nitration).

Reaction Scheme
The transformation exploits the activating nature of the N-oxide to direct nitration to the 4-

position, despite the steric hindrance from the 5-methyl group.
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Figure 1: Synthetic route from 5-methylquinoline to 5-Methyl-4-nitroquinoline 1-oxide.

Mechanism & Causality
N-Oxidation: The nitrogen lone pair attacks the electrophilic oxygen of the oxidant (e.g.,

mCPBA). This increases electron density in the ring (back-donation), making the C4 position

susceptible to electrophilic attack.

Nitration: The standard nitration (HNO₃/H₂SO₄) generates the nitronium ion (

). The N-oxide group directs the incoming nitro group to the 4-position (para to the N-oxide)
via an addition-elimination mechanism.

Critical Note: The 5-methyl group exerts steric resistance. Control of temperature (35–

50°C) is vital to prevent di-nitration or degradation.

Structural Characterization (The Core)[1]
NMR Spectroscopy Analysis
The peri-effect between the 5-methyl and 4-nitro groups is the defining feature of the NMR

spectrum.

Predicted 1H NMR Data (400 MHz, CDCl₃)
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Position Proton
Chemical
Shift (δ
ppm)

Multiplicity J (Hz)
Structural
Insight

C2 H-2 8.75 – 8.85 Doublet (d) ~6.0

Most

deshielded

due to

adjacent N-

oxide

(electronegati

ve).

C3 H-3 8.15 – 8.25 Doublet (d) ~6.0

Deshielded

by the

adjacent 4-

Nitro group.

C8 H-8 8.60 – 8.70 Doublet (d) ~8.5

Deshielded

by the N-

oxide "bay"

effect.

C7 H-7 7.70 – 7.80 Triplet (t) ~7.5

Typical

aromatic

coupling.

C6 H-6 7.55 – 7.65 Doublet (d) ~8.5

Ortho to the

5-methyl

group.

C5-Me -CH₃ 2.65 – 2.80 Singlet (s) -

Diagnostic

Peak. Shifted

downfield (vs.

2.4 ppm) due

to proximity

to the Nitro

group and

ring current.
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Interpretation:

H2 vs H3: The H2 proton appears significantly downfield (~8.8 ppm) compared to H3. This is

characteristic of quinoline N-oxides.

Steric Twist: In planar 4NQO, the H5 proton is heavily deshielded by the nitro group. In 5-Me-

4NQO, the methyl group replaces H5. The methyl protons will show a slight downfield shift,

but the magnitude of deshielding on H3 might be reduced compared to 4NQO if the nitro

group twists out of plane, reducing conjugation.

Mass Spectrometry (MS)
Molecular Ion (M+): m/z 204.

Fragmentation Pattern:

[M - 16]: Loss of Oxygen (N-oxide cleavage)

m/z 188 (5-Methyl-4-nitroquinoline).

[M - 16 - 46]: Loss of Oxygen + Nitro group

m/z 142 (5-Methylquinoline radical cation).

[M - 17]: Loss of OH radical (characteristic of "ortho effect" if a proton is available, less

likely here due to 5-Me steric block).

Conformational Analysis (The Peri-Effect)
Unlike the parent 4NQO, which is planar, 5-Me-4NQO exhibits significant torsional strain.
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Consequences of Twist
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Figure 2: Conformational relaxation of the nitro group due to steric hindrance.

Implication: The rotation of the nitro group disrupts the

-electron system. In UV-Vis spectroscopy, expect the Charge Transfer (CT) band (typically
~360-370 nm for 4NQO) to undergo a hypsochromic (blue) shift and decrease in intensity.

Experimental Protocols
Synthesis of 5-Methyl-4-nitroquinoline 1-oxide
Safety:Work in a fume hood. 4NQO derivatives are potential carcinogens and mutagens.[1][2]

[3][4][5] Wear double nitrile gloves.

N-Oxidation:

Dissolve 5-methylquinoline (1.43 g, 10 mmol) in CHCl₃ (20 mL).

Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.

Stir at Room Temp (RT) for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b081819?utm_src=pdf-body-img
https://www.benchchem.com/product/b081819?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/114204/
https://pubmed.ncbi.nlm.nih.gov/7518038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4267943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4748179/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1274519/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash with 10% Na₂CO₃ to remove benzoic acid byproduct. Dry organic layer (Na₂SO₄)

and concentrate.

Nitration:

Dissolve the crude N-oxide in conc. H₂SO₄ (5 mL) at 0°C.

Add fuming HNO₃ (1.5 eq) dropwise, maintaining temp < 10°C.

Warm to 35°C and stir for 1 hour.

Pour onto crushed ice. Neutralize with NH₄OH to pH 8.

Filter the yellow precipitate. Recrystallize from Ethanol/Acetone.

Analytical Workflow
To validate the structure, follow this sequence:

TLC Purity Check: Silica gel, Eluent: Ethyl Acetate/Methanol (95:5). 5-Me-4NQO is more

polar than the starting quinoline but less polar than the intermediate N-oxide due to the nitro

group masking.

1H NMR: Dissolve ~5 mg in CDCl₃. Look for the disappearance of the H4 proton signal and

the downfield shift of the 5-Methyl singlet.

Melting Point: Expect a sharp melting point (approx range 140–150°C, distinct from 4NQO's

154°C).

References
NIST Chemistry WebBook.Quinoline, 4-nitro-, 1-oxide (4NQO) Spectral Data.

National Institutes of Health (NIH) - PubChem.4-Nitroquinoline-1-oxide Compound Summary.

Tada, M., & Tada, M. (1976).Metabolic activation of 4-nitroquinoline 1-oxide and its binding to

nucleic acid.[3] Nature. (Foundational text on 4NQO mechanism).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4267943/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fronza, G., et al. (1994).Mutation spectrum of 4-nitroquinoline 1-oxide-damaged single-

stranded shuttle vector DNA.[2] Mutation Research.[2][6]

BenchChem.7-Methyl-4-nitroquinoline 1-oxide Technical Data. (Analogous compound data

for solubility/handling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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